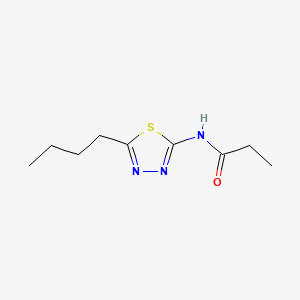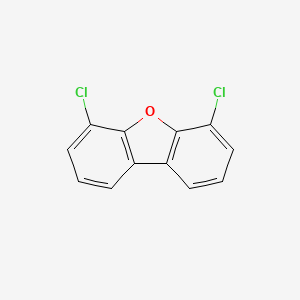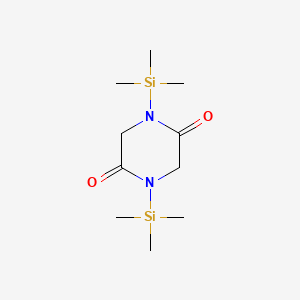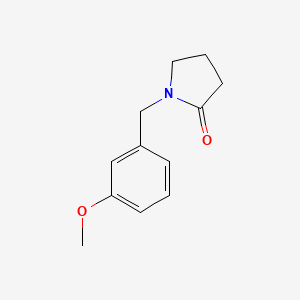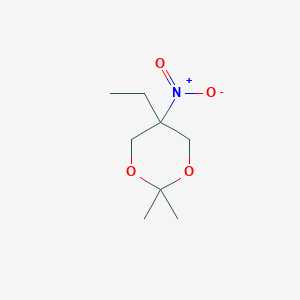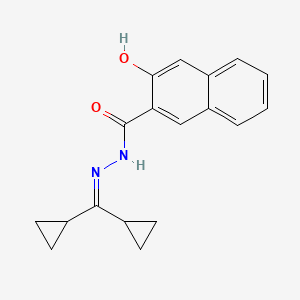![molecular formula C5H8N8 B14162064 (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine CAS No. 3438-78-6](/img/structure/B14162064.png)
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by the presence of hydrazine groups attached to the imidazo[4,5-d]pyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include refluxing in a polar solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazine groups may play a crucial role in binding to the active sites of these targets, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity.
Imidazo[4,5-c]pyridine: Exhibits proton pump inhibitor properties.
Pyridazine and Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Uniqueness: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is unique due to the presence of two hydrazine groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
3438-78-6 |
|---|---|
Fórmula molecular |
C5H8N8 |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H8N8/c6-10-4-2-3(9-1-8-2)5(11-7)13-12-4/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13) |
Clave InChI |
LLARNWRSIYPPMR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NN=C2NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
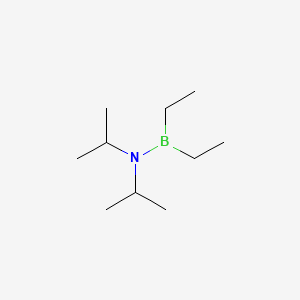
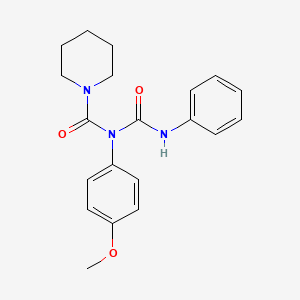
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
